Trifluoperazine N-Glucuronide

Overview

Description

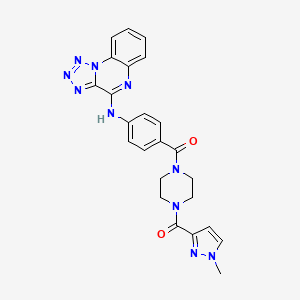

Trifluoperazine N-Glucuronide is a urinary and blood metabolite of trifluoperazine, a typical antipsychotic used for treating schizophrenia . It is also indicated for use in patients with agitation, severe anxiety, or behavioral problems .

Synthesis Analysis

Trifluoperazine N-Glucuronide is formed from trifluoperazine by the UDP-glucuronosyltransferase (UGT) isoform UGT1A4 . It catalyzes the formation of imipramine and trifluoperazine N-glucuronide . The enzyme kinetic parameters of this process have been characterized in studies .Molecular Structure Analysis

The molecular formula of Trifluoperazine N-Glucuronide is C27H32F3N3O6S . Its molecular weight is 583.62 g/mol . The InChI key is AFYPHWNGUDUHIW-ARXROMJUSA-N .Chemical Reactions Analysis

Trifluoperazine N-Glucuronide is involved in the conversion of imipramine and trifluoperazine to their respective N-glucuronides . It interacts with the human UGT1A1 and UGT1A6, affecting their enzymatic activities .Physical And Chemical Properties Analysis

Trifluoperazine N-Glucuronide has a molecular weight of 583.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 12 . Its rotatable bond count is 5 . The exact mass is 583.19639141 g/mol .Scientific Research Applications

Antipsychotic Agent Metabolite

Trifluoperazine N-Glucuronide is a metabolite of the antipsychotic agent trifluoperazine . It is formed from trifluoperazine by the UDP-glucuronosyltransferase (UGT) isoform UGT1A4 . This makes it a significant compound in the study of the metabolism and effects of antipsychotic drugs.

Ion Channel Modulation

This compound is categorized under Ion Channel Modulation . This suggests that it could be used in research related to the function and modulation of ion channels, which are crucial for various physiological processes.

Neuroscience Research

Trifluoperazine N-Glucuronide is relevant in the field of neuroscience, particularly in research related to schizophrenia and psychosis . This is likely due to its parent compound, trifluoperazine, being an antipsychotic agent.

Toxicology & Xenobiotic Metabolism

This compound is also relevant in the field of toxicology and xenobiotic metabolism . It can be used in studies investigating the body’s ability to metabolize foreign substances, including drugs like trifluoperazine.

Drug Metabolites

Trifluoperazine N-Glucuronide is a drug metabolite . It can be used in research to understand how the body metabolizes trifluoperazine, which can help in the development of new drugs and in understanding drug-drug interactions.

Mass Spectrometry-Based Testing Applications

This compound is suitable for use as a hydrolysis control in mass spectrometry-based testing applications of trifluoperazine in clinical toxicology, forensic analysis, therapeutic drug monitoring, and urine drug testing .

UDP-Glucuronosyltransferase (UGT) Activities

Trifluoperazine N-Glucuronide is used in the measurement of the effect of new chemical entities on human UDP-glucuronosyltransferase (UGT) marker activities . This is important in drug development to guide clinical drug interaction study design or support claims that no in vivo interaction will occur.

Cell Biology and Cell Signaling

This compound is used in research areas of cell biology and cell signaling . It can be used to study how cells communicate with each other, which is crucial for understanding many biological processes.

Mechanism of Action

Target of Action

Trifluoperazine N-Glucuronide, as one of the human UGT1A isoforms, is expressed in the liver . The primary targets of Trifluoperazine N-Glucuronide are the Dopamine D2 receptor , Neuron-specific vesicular protein calcyon , and Alpha-1A adrenergic receptor . These targets play a crucial role in various neurological and physiological processes.

Mode of Action

Trifluoperazine N-Glucuronide catalyzes the formation of imipramine and trifluoperazine N-glucuronide . It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, depresses the release of hypothalamic and hypophyseal hormones, and is believed to depress the reticular activating system . This affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The biochemical pathways affected by Trifluoperazine N-Glucuronide involve the dopaminergic system and the hypothalamic-pituitary axis . By blocking dopaminergic receptors and depressing the release of hypothalamic and hypophyseal hormones, Trifluoperazine N-Glucuronide can influence a variety of downstream effects, including alterations in mood, perception, and motor function.

Pharmacokinetics

The pharmacokinetics of Trifluoperazine N-Glucuronide involve its metabolism in the gut after administration and hepatically to active metabolites . The time to peak serum concentration is between 1.5 to 6 hours . The elimination half-life is between 3 to 12 hours . These properties impact the bioavailability of Trifluoperazine N-Glucuronide and its overall therapeutic effect.

Result of Action

The molecular and cellular effects of Trifluoperazine N-Glucuronide’s action include the modulation of dopaminergic neurotransmission and the alteration of hormone release from the hypothalamus and pituitary gland . These changes can result in a variety of physiological effects, including alterations in mood, perception, and motor function.

Action Environment

The action of Trifluoperazine N-Glucuronide can be influenced by various environmental factors. For instance, the pH and ionic strength of the environment can affect the latency and organic solvent of the compound . Additionally, the expression levels of Trifluoperazine N-Glucuronide can be influenced by the cellular environment in the liver . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Trifluoperazine, the parent compound of Trifluoperazine N-Glucuronide, is harmful if swallowed and may cause drowsiness or dizziness . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used when handling Trifluoperazine N-Glucuronide .

properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F3N3O6S/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3/t21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYPHWNGUDUHIW-ARXROMJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F3N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858504 | |

| Record name | 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluoperazine N-Glucuronide | |

CAS RN |

165602-90-4 | |

| Record name | 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Which enzyme primarily catalyzes the formation of Trifluoperazine N-Glucuronide?

A1: Trifluoperazine N-Glucuronide is primarily formed through glucuronidation catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme, specifically the UGT1A4 isoform. [, ] This enzyme facilitates the transfer of glucuronic acid from UDP-glucuronic acid to Trifluoperazine, increasing its water solubility and facilitating excretion.

Q2: How do other UGT1A isoforms influence the activity of UGT1A4 towards Trifluoperazine?

A2: Interestingly, the co-expression of other UGT1A isoforms alongside UGT1A4 can affect the enzyme's activity towards Trifluoperazine. Research has shown that while the co-expression of UGT1A1 has no significant impact on Trifluoperazine N-Glucuronide formation, the presence of UGT1A6 increases both the Km and Vmax of the reaction. [] This suggests a complex interplay between UGT1A isoforms, potentially through heterodimerization, which can modulate their enzymatic activities and substrate specificity.

Q3: Can Trifluoperazine N-Glucuronide formation be used to study UGT1A4 inhibition?

A3: Yes, Trifluoperazine N-Glucuronide formation serves as a valuable tool for investigating potential UGT1A4 inhibitors. By measuring the rate of Trifluoperazine N-Glucuronide formation in the presence and absence of test compounds, researchers can assess the inhibitory potential of these compounds on UGT1A4 activity. [] This information is critical in drug development to predict and manage potential drug-drug interactions.

Q4: What implications does the inhibition of UGT1A4 have on drug metabolism?

A4: Inhibition of UGT1A4 can have significant consequences for the metabolism and clearance of drugs primarily metabolized by this enzyme. Cabozantinib, a tyrosine kinase inhibitor, has been shown to inhibit UGT1A4, potentially leading to increased systemic exposure of co-administered drugs that are substrates of this enzyme. [] This highlights the importance of understanding UGT enzyme interactions in a clinical setting to ensure safe and effective drug therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-[[6-(methylamino)-4-pyrimidinyl]oxy]-N-[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B611391.png)

![1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide](/img/structure/B611399.png)

![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate](/img/structure/B611404.png)

![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B611406.png)

![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B611407.png)

![2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B611410.png)